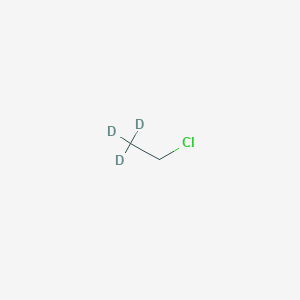

Chloroethane-2,2,2-d3

Description

BenchChem offers high-quality Chloroethane-2,2,2-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroethane-2,2,2-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,1-trideuterioethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWHHZPQKTII-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

67.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic enrichment levels of Chloroethane-2,2,2-d3

Technical Guide: Isotopic Enrichment & Characterization of Chloroethane-2,2,2-d3

Part 1: Executive Summary

Chloroethane-2,2,2-d3 (Ethyl-d3 chloride) is a critical alkylating agent in the synthesis of deuterated active pharmaceutical ingredients (APIs). Its primary application lies in the "Deuterium Switch" strategy, where metabolically labile ethyl groups are replaced with their deuterated counterparts to enhance metabolic stability via the Kinetic Isotope Effect (KIE).

High isotopic enrichment (

Part 2: Chemical Profile & Enrichment Standards

| Parameter | Specification | Technical Note |

| Chemical Formula | Deuterium label exclusively on the methyl group. | |

| Molecular Weight | 67.53 g/mol | +3.02 Da shift vs. non-deuterated standard. |

| Boiling Point | 12.3 °C (54.1 °F) | Critical: Exists as a gas at STP; requires pressurized handling. |

| Isotopic Purity | Industry standard.[1] High-precision applications require | |

| Chemical Purity | Main impurities: Ethanol-d3, Diethyl ether-d6, HCl. | |

| Appearance | Colorless Gas | Liquefies under slight pressure (5 psig @ 21°C). |

Part 3: Synthesis & Enrichment Mechanisms

The synthesis of Chloroethane-2,2,2-d3 must prevent hydrogen-deuterium exchange (scrambling) to maintain isotopic integrity. The preferred industrial route involves the hydrochlorination of Ethanol-2,2,2-d3 using anhydrous Zinc Chloride (

Reaction Logic

-

Precursor Selection: High-purity Ethanol-2,2,2-d3 is the limiting reagent for isotopic enrichment.

-

Catalyst Function:

activates the hydroxyl group, facilitating nucleophilic substitution by chloride. -

Scrambling Control: The reaction is conducted under anhydrous conditions to prevent back-exchange of protons from water into the methyl position, although the C-H/C-D bonds of the methyl group are chemically robust under these conditions.

Synthesis Workflow Diagram

Figure 1: Synthesis workflow emphasizing temperature control and purification to prevent isotopic dilution.

Part 4: Analytical Validation Protocols

Validating enrichment requires distinguishing between the desired

Nuclear Magnetic Resonance (NMR)

Standard

-

Solvent:

(cooled to 0°C to prevent sample evaporation). -

Key Spectral Features:

-

Methyl Group (

): Silent in -

Methylene Group (

): Appears at

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides quantitative isotopic distribution.

-

Method: Electron Impact (EI).

-

Target Ions:

-

Molecular Ion (

): m/z 67 ( -

Fragment Ion (

): m/z 32 (

-

-

Calculation:

Analytical Logic Diagram

Figure 2: Dual-stream analytical validation workflow for structural and isotopic verification.

Part 5: Handling & Safety Protocols

Due to its low boiling point (12.3°C), Chloroethane-2,2,2-d3 is classified as a compressed gas for transport but behaves as a volatile liquid under refrigeration.

Storage & Containment

-

Vessel: Carbon steel lecture bottles.

-

Valve Type: CGA 110 or CGA 180 (Brass).

-

Orientation: Must be stored upright to prevent liquid phase contact with the valve seal, which can cause corrosion or leakage.

-

Temperature: Store below 25°C, ideally in a cool, well-ventilated gas cabinet.

Dispensing Protocol

-

Cooling: Chill the lecture bottle (if permitted by SOP) or the receiving vessel in a dry ice/acetone bath (-78°C) to condense the gas.

-

Transfer: Use a gas-tight syringe for small volumes or a cannula transfer for larger volumes into a pre-cooled reaction vessel.

-

Pressure: Nominal pressure is ~5 psig at 21°C. Do not heat the cylinder to extract product; use the vapor pressure differential.

Part 6: References

-

Sigma-Aldrich. Chloroethane-2,2,2-d3 Product Specifications. Sigma-Aldrich.[4] Link

-

Cambridge Isotope Laboratories. Chloroethane (2,2,2-D3, 98%) Technical Data. CIL. Link

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

-

Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. Link

-

University of California, Riverside. Lecture Bottle Safety Fact Sheet. EH&S. Link

-

Timmerman, L., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Link

Sources

Chloroethane-2,2,2-d3 structure and deuterium positioning

Technical Guide: Chloroethane-2,2,2-d3 ( )

Structure, Synthesis, and Strategic Deuterium Positioning

Executive Summary

Chloroethane-2,2,2-d3 (Ethyl chloride-d3) is a critical isotopologue used primarily as an ethylating agent in the synthesis of deuterated pharmaceuticals and as a reference standard in NMR spectroscopy. Its structural significance lies in the precise positioning of three deuterium atoms at the terminal methyl carbon (C2), leaving the methylene group (C1) protonated.

This specific isotopic arrangement serves two primary functions in drug discovery:

-

Metabolic Shunting: It introduces a heavy isotope barrier at the terminal methyl group, a common site for CYP450-mediated

-oxidation, thereby leveraging the Deuterium Kinetic Isotope Effect (DKIE) to enhance metabolic stability. -

NMR Simplification: It eliminates vicinal proton-proton coupling, simplifying the spectra of ethylated derivatives.

Part 1: Structural Analysis & Physicochemical Properties

The physicochemical profile of Chloroethane-2,2,2-d3 closely mirrors its non-deuterated counterpart, with slight deviations due to the isotope effect (mass increase and bond shortening).

Table 1: Comparative Physicochemical Data

| Property | Chloroethane (Standard) | Chloroethane-2,2,2-d3 | Impact on Handling |

| Formula | Mass shift (+3 Da) | ||

| Molecular Weight | 64.51 g/mol | 67.53 g/mol | Mass Spectrometry confirmation |

| Boiling Point | 12.3 °C | ~12.1 - 12.3 °C | Critical: Must be handled as a liquefied gas or cold trap condensate. |

| Density (0°C) | 0.921 g/mL | ~0.95 g/mL | Slight increase due to mass/volume ratio. |

| C-H/C-D Bond Energy | ~98 kcal/mol | ~100 kcal/mol | Basis for Kinetic Isotope Effect (KIE). |

Isotopic Positioning Logic

The nomenclature "2,2,2-d3" indicates that the terminal methyl carbon (C2) is fully deuterated.

-

Structure:

-

Bonding: The C1 carbon retains two protons (

). The C2 carbon holds three deuteriums ( -

Stability: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point vibrational energy (ZPVE). This makes the

group significantly more resistant to hydrogen atom abstraction (HAT) mechanisms common in metabolic degradation.

Part 2: Synthetic Pathways & Deuterium Positioning

To synthesize Chloroethane-2,2,2-d3 with high isotopic purity (>99% D), one must avoid acidic conditions that promote hydride/deuteride scrambling. The preferred laboratory method utilizes Thionyl Chloride (

Why this route?

Unlike the Lucas reagent (

Experimental Protocol: Synthesis of Chloroethane-2,2,2-d3

Reagents:

-

Ethanol-2,2,2-d3 (Commercial feedstock, >99 atom % D)

-

Thionyl Chloride (

)[1][2][3] -

Pyridine (Dry)[4]

-

Dichloromethane (DCM) - Optional solvent for larger scales, but neat is preferred for ease of purification.

Workflow Diagram:

Figure 1: Synthetic workflow for Chloroethane-2,2,2-d3 ensuring regiospecific retention of deuterium.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a dropping funnel, a magnetic stir bar, and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl2), followed by a delivery tube leading into a receiving flask submerged in a Dry Ice/Acetone bath (-78°C) .

-

Charging: Place Ethanol-2,2,2-d3 (1.0 eq) and Pyridine (1.1 eq) in the flask. Cool to 0°C.

-

Addition: Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent premature outgassing.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature, then gently heat to reflux (water bath at ~60-70°C).

-

Collection: The Chloroethane-2,2,2-d3 product (bp 12°C) will vaporize, pass through the condenser (which refluxes the higher boiling pyridine/ethanol), and condense in the cold trap.

-

Purification: The collected liquid in the trap is typically pure enough for alkylation reactions. If acid traces remain, it can be distilled again over anhydrous

.

Part 3: Analytical Validation

Validating the structure of Chloroethane-2,2,2-d3 requires understanding how deuterium alters the NMR signals compared to standard ethyl chloride.

1. Proton NMR (

-NMR)

-

Standard Ethyl Chloride:

-

1.5 ppm: Triplet (

-

3.5 ppm: Quartet (

-

1.5 ppm: Triplet (

-

Chloroethane-2,2,2-d3 (

):- 1.5 ppm: Signal Disappears. (The protons are replaced by deuterium, which is NMR silent in the proton channel).

-

3.5 ppm: Appears as a Broad Singlet.

-

Explanation: The vicinal protons on the methyl group are gone, so the

splitting rule (usually

-

2. Carbon-13 NMR (

-NMR)

-

C1 (Methylene,

): Appears at ~40 ppm.[5] -

C2 (Methyl,

): Appears at ~18 ppm as a Septet .-

Explanation: Carbon couples with deuterium (Spin

).[6] The splitting rule is

-

Part 4: Application in Medicinal Chemistry (The "Why")

The primary utility of Chloroethane-2,2,2-d3 is to synthesize deuterated drugs (Deutero-drugs) to improve pharmacokinetic (PK) profiles.

The Kinetic Isotope Effect (KIE)

Metabolic enzymes, particularly Cytochrome P450 (CYP450), often degrade drugs by oxidizing alkyl chains. The rate-determining step usually involves Hydrogen Atom Transfer (HAT).

-

Mechanism:

bond cleavage. -

Deuterium Advantage: The

bond is 6-10x stronger than

Metabolic Pathway Diagram:

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) blocking metabolic degradation.

Part 5: Handling and Safety

Chloroethane-2,2,2-d3 poses unique hazards due to its volatility and biological activity.

-

Pressure Hazard: The boiling point (12°C) means it will generate pressure in a sealed container at room temperature. Always store in pressure-rated vessels or at -20°C.

-

Inhalation: It is a central nervous system depressant and a mild alkylating agent. Use only in a well-ventilated fume hood.

-

Transfer: When transferring the reagent for a reaction:

-

Cool the reagent bottle and the receiving reaction vessel to 0°C or below.

-

Use a cannulation technique or a chilled gas-tight syringe.

-

Avoid pouring; the rapid evaporation will lead to significant mass loss and inaccurate stoichiometry.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6337, Chloroethane.

-

[Link]

-

- Sigma-Aldrich.

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

-

[Link]

-

-

Fisher, M. B., et al. (2006). The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism with deuterium. Current Opinion in Drug Discovery & Development.

-

[Link]

-

Sources

- 1. Ethyl alcohol gives ethyl chloride with the help of (1) \mathrm { SOCl } .. [askfilo.com]

- 2. shaalaa.com [shaalaa.com]

- 3. quora.com [quora.com]

- 4. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane(354-51-8) 13C NMR spectrum [chemicalbook.com]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Solubility of Chloroethane-2,2,2-d3 in organic solvents

Technical Whitepaper: Solubility Profile and Handling Protocols for Chloroethane-2,2,2-d3

Part 1: Executive Summary

Chloroethane-2,2,2-d3 (Ethyl chloride-d3; CAS 7371-46-2) is a regiospecifically deuterated isotopologue of chloroethane. With a boiling point of approximately 12.3°C, it exists as a gas at standard ambient temperature and pressure (SATP) or a volatile liquid under slight refrigeration.[1]

For researchers in drug discovery and mechanistic organic chemistry, the "solubility" of this compound is less about the limit of saturation and more about retention and miscibility . Unlike solid solutes, Chloroethane-2,2,2-d3 is miscible in all proportions with most organic solvents when maintained below its boiling point. The technical challenge lies in preventing isotopic loss via evaporation and ensuring accurate concentration during solution preparation.

This guide outlines the solubility thermodynamics, solvent compatibility, and field-proven protocols for handling this volatile reagent without compromising isotopic purity or safety.

Part 2: Physicochemical Profile & Isotope Effects[2]

To understand the solubility behavior, we must first establish the physical baseline. Deuteration (

Table 1: Comparative Physicochemical Properties

| Property | Chloroethane (Protio) | Chloroethane-2,2,2-d3 | Impact of Deuteration |

| Formula | Mass Shift (+3 Da) | ||

| Molar Mass | 64.51 g/mol | 67.53 g/mol | ~4.7% Increase |

| Boiling Point | 12.3°C | ~12.3°C | Negligible (VdW dominance) |

| Density (liq) | 0.89 g/mL (at 20°C) | ~0.93 g/mL (est.) | Increased (Molar Volume const.) |

| State (25°C) | Gas | Gas | Identical Handling Req. |

| Dipole Moment | 2.06 D | ~2.06 D | Negligible Solubility Shift |

Technical Insight: The solubility parameters (Hansen Solubility Parameters) of the d3-isotopologue are statistically identical to the protio-form. Therefore, solubility data for standard ethyl chloride (

) serves as the authoritative proxy for the deuterated variant [1].

Part 3: Solubility & Solvent Compatibility

Chloroethane-2,2,2-d3 exhibits high lipophilicity and is miscible with a wide range of organic solvents. However, its high vapor pressure at room temperature requires specific solvent choices to maximize gas retention (Henry’s Law constants).

Table 2: Solubility in Common Organic Solvents (at 0°C - 5°C)

| Solvent Class | Representative Solvent | Solubility Rating | Technical Notes |

| Chlorinated | Chloroform ( | Excellent (Miscible) | Ideal for NMR standards. High vapor pressure retention. |

| Ethers | Diethyl Ether, THF | Excellent (Miscible) | Preferred for Grignard formation or alkylation reactions. |

| Alcohols | Methanol ( | Good (Soluble) | Protic nature may increase nucleophilic substitution risk over time. |

| Aromatics | Benzene, Toluene | Excellent (Miscible) | Good for non-polar reaction environments. |

| Polar Aprotic | DMSO, DMF | Good | High BP of solvent helps retain the volatile solute, but recovery is difficult. |

| Aqueous | Water ( | Poor | ~0.57 g/100mL.[2] Not recommended due to hydrolysis risk. |

Thermodynamic Consideration: At 25°C, Chloroethane-2,2,2-d3 is a gas.[3][4] When "dissolved" in a solvent like chloroform, it forms a liquid mixture. If the system is open, the solute will partition into the headspace rapidly.

-

Rule of Thumb: Always handle solutions at

to treat the mixture as a liquid-liquid system rather than a gas-liquid system.

Part 4: Experimental Protocols (The "How-To")

The following protocols are designed to ensure Quantitative Transfer and Safety .

Protocol A: Preparation of a Gravimetric Stock Solution

Objective: Create a precise molar solution of Chloroethane-2,2,2-d3 in

-

Pre-Cooling: Place a tared septum-capped vial containing

(solvent) into a dry ice/acetone bath (-78°C) or an ice/salt bath (-10°C). -

Source Cooling: Ensure the Chloroethane-2,2,2-d3 ampoule/cylinder is chilled to at least 0°C to liquefy the reagent.

-

Transfer:

-

Using a gas-tight syringe with a chilled needle, withdraw the liquid Chloroethane-2,2,2-d3.

-

Inject the liquid directly into the solvent layer of the pre-cooled vial (subsurface injection).

-

-

Gravimetry: Remove the needle, dry the septum, and weigh the vial immediately while still cold.

- .

-

Storage: Seal with Parafilm and store at -20°C.

Protocol B: In-Situ Reagent Use (Schlenk Line)

Objective: Use Chloroethane-2,2,2-d3 as an alkylating agent in a moisture-sensitive reaction.

-

Setup: Connect the reagent cylinder to a Schlenk manifold.

-

Condensation: Connect a cannula from the gas source to the reaction flask (containing nucleophile/base).

-

Trapping: Equip the reaction flask with a dry-ice condenser (cold finger).

-

Flow: Open the cylinder gently. The Chloroethane-2,2,2-d3 gas will condense onto the cold finger and drip into the reaction mixture (refluxing the reagent).

Part 5: Visualization of Handling Workflow

The following decision tree illustrates the safe handling logic for volatile deuterated reagents.

Figure 1: Decision tree for transferring Chloroethane-2,2,2-d3 based on physical state and experimental requirements.

Part 6: Safety & Stability

-

Pressure Hazard: Chloroethane-2,2,2-d3 is extremely volatile. Do not store solutions in standard screw-cap vials at room temperature; they may over-pressurize and burst. Use pressure-rated tubes or crimp-top vials stored in freezers [2].

-

Flammability: The flash point is -50°C. All transfers must occur in a fume hood away from static or ignition sources.

-

Toxicity: Like its protio-analog, it is a central nervous system depressant and potential carcinogen. Handle with Viton or PVA gloves (Nitrile degrades rapidly with chlorinated solvents) [3].

References

-

PubChem. (2024).[5][6] Chloroethane Compound Summary. National Library of Medicine. [Link]

-

University of Rochester. (2023). How To: Work with Volatile Compounds. Department of Chemistry. [Link]

Sources

- 1. Ethyl chloride | Anesthetic, Solvent, Refrigerant | Britannica [britannica.com]

- 2. ETHYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Chloroethane - Wikipedia [en.wikipedia.org]

- 4. Chloroethane | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 氯乙烷-1,1-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy Bromoethane-2,2,2-d 3 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Kinetic Isotope Effect Studies with Chloroethane-2,2,2-d3

This technical guide provides a comprehensive overview of the theory and application of kinetic isotope effect (KIE) studies utilizing Chloroethane-2,2,2-d3. It is intended for researchers, scientists, and drug development professionals seeking to elucidate reaction mechanisms, particularly those involving C-H bond activation, and to optimize the metabolic stability of xenobiotics. This document offers detailed protocols for the synthesis of Chloroethane-2,2,2-d3 and its application in KIE studies, with a focus on enzymatic reactions mediated by cytochrome P450 and dehalogenases.

The Power of the Kinetic Isotope Effect: A Window into Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology that reveals the nature of bond-breaking and bond-forming events in the rate-determining step of a chemical reaction.[1][2] It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). For deuterium KIEs, this is expressed as k_H/k_D.

The underlying principle of the KIE lies in the difference in zero-point vibrational energies of chemical bonds. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is cleaved in the rate-determining step.[1][3] The magnitude of the primary deuterium KIE (typically in the range of 2-7) can provide profound insights into the transition state geometry and the degree of C-H bond cleavage.

Chloroethane-2,2,2-d3: A Versatile Probe for Mechanistic Studies

Chloroethane-2,2,2-d3 (CD3CH2Cl) is a valuable isotopically labeled substrate for investigating a variety of chemical and biological transformations. Its utility stems from the strategic placement of deuterium atoms on the methyl group, making it an excellent probe for reactions involving the activation of the C-H bonds at this position.

Elucidating Enzymatic Dehalogenation Mechanisms

Enzymatic dehalogenation is a critical process in the bioremediation of halogenated organic compounds.[4] Hydrolytic dehalogenases, for instance, catalyze the cleavage of carbon-halogen bonds.[4] While chlorine KIEs have been used to study these mechanisms, deuterium KIEs with substrates like Chloroethane-2,2,2-d3 can provide complementary information on the role of C-H bond activation in the overall reaction pathway. A significant KIE would suggest that a step involving the deuterated methyl group is at least partially rate-limiting.

Probing Cytochrome P450 Metabolism and Enhancing Drug Stability

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including drugs.[5][6] Oxidative metabolism by CYPs often involves the abstraction of a hydrogen atom from a C-H bond.[5] By replacing these hydrogens with deuterium, the rate of metabolism at that specific site can be significantly reduced, a phenomenon known as the "metabolic switching" or "deuterium effect".[5]

Chloroethane serves as a model substrate for studying the metabolism of small halogenated hydrocarbons by CYPs.[6] Utilizing Chloroethane-2,2,2-d3 in in vitro metabolism studies with liver microsomes can help determine if the oxidation of the methyl group is a primary metabolic pathway. A large KIE would indicate that C-H bond cleavage at the C2 position is a rate-limiting step in its metabolism. This information is invaluable for drug development, as it can guide the synthesis of deuterated drug candidates with improved metabolic stability and potentially reduced toxicity.

Synthesis of Chloroethane-2,2,2-d3

The synthesis of Chloroethane-2,2,2-d3 can be achieved through the chlorination of Ethanol-2,2,2-d3. The following protocol is adapted from established methods for the synthesis of chloroethane.

Protocol 1: Synthesis of Chloroethane-2,2,2-d3

Materials:

-

Ethanol-2,2,2-d3 (CD3CH2OH)

-

Zinc chloride (anhydrous)

-

Concentrated hydrochloric acid

-

Ice bath

-

Distillation apparatus

-

Gas-tight syringe

-

Sealed reaction vessel

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The outlet of the condenser should be connected to a cold trap followed by a bubbler to neutralize any excess HCl gas.

-

Catalyst and Acid: To the flask, add anhydrous zinc chloride. Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring.

-

Addition of Deuterated Ethanol: Slowly add Ethanol-2,2,2-d3 to the stirred, cold solution.

-

Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to initiate the reaction. The formation of Chloroethane-2,2,2-d3, a gas at room temperature, will commence.

-

Collection: The gaseous product can be collected by bubbling it through a suitable solvent in a pre-weighed, cooled collection vessel or by using a gas-tight syringe for immediate use in kinetic experiments. For larger quantities, a low-temperature distillation can be employed to purify the product.

-

Characterization: Confirm the identity and isotopic purity of the synthesized Chloroethane-2,2,2-d3 using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols for Kinetic Isotope Effect Studies

The volatile nature of chloroethane requires specific experimental setups to ensure accurate and reproducible kinetic data. The following protocols outline the determination of the KIE for a reaction involving Chloroethane-2,2,2-d3, focusing on a competitive experiment design. Competitive experiments, where the deuterated and non-deuterated substrates react in the same vessel, offer higher precision in determining the KIE.[2]

General Experimental Workflow

Caption: General workflow for a competitive KIE experiment with chloroethane.

Protocol 2: KIE Study of Chloroethane Metabolism by Liver Microsomes

This protocol describes a competitive KIE experiment to investigate the metabolism of chloroethane by cytochrome P450 enzymes in liver microsomes.

Materials:

-

Chloroethane and Chloroethane-2,2,2-d3

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Headspace vials with crimp seals

-

Gas-tight syringe

-

GC-MS system

Procedure:

-

Preparation of Substrate Stock Solution: Prepare a stock solution containing an equimolar mixture of Chloroethane and Chloroethane-2,2,2-d3 in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be low to avoid inhibiting enzyme activity.

-

Preparation of Incubation Mixture: In a cooled headspace vial, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. The protein concentration of the microsomes should be optimized for linear reaction kinetics.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the reaction by adding a small volume of the substrate stock solution using a gas-tight syringe. Immediately seal the vial.

-

Incubation: Incubate the vials at 37°C with gentle shaking for a predetermined time. It is crucial to quench the reaction at low substrate conversion (typically <20%) to ensure accurate KIE determination.[2]

-

Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or perchloric acid).

-

Sample Analysis by Headspace GC-MS:

-

Equilibrate the quenched sample at a specific temperature in the headspace autosampler.

-

Inject a sample of the headspace into the GC-MS.

-

Use a suitable GC column for the separation of chloroethane.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor the molecular ions or characteristic fragment ions of Chloroethane (m/z 64, 66) and Chloroethane-2,2,2-d3 (m/z 67, 69).

-

-

Data Analysis and KIE Calculation:

-

Determine the ratio of the peak areas of the deuterated and non-deuterated chloroethane at the beginning of the reaction (t=0) and at the time of quenching.

-

Calculate the fraction of reaction (f) from the decrease in the total amount of both isotopologues.

-

The KIE can be calculated using the following equation for competitive experiments:

KIE = ln(1 - f) / ln(1 - f * (R_p / R_0))

where:

-

f = fraction of reaction

-

R_p = ratio of deuterated to non-deuterated product

-

R_0 = initial ratio of deuterated to non-deuterated substrate

-

-

Table 1: Example GC-MS Parameters for Chloroethane Analysis

| Parameter | Value |

| GC Column | DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Oven Program | 40°C (hold 5 min), then ramp to 200°C at 10°C/min |

| Injector Temp. | 200°C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | m/z 64, 66 (for Chloroethane) and m/z 67, 69 (for Chloroethane-d3) |

Data Interpretation and Mechanistic Implications

The interpretation of the KIE value provides valuable insights into the reaction mechanism.

Caption: Interpretation of KIE values and their mechanistic implications.

A significant KIE (>2) in the metabolism of Chloroethane-2,2,2-d3 would strongly suggest that the cleavage of a C-H bond on the methyl group is a rate-limiting step in the metabolic pathway.[5] This would be consistent with a mechanism involving hydrogen atom abstraction by a high-valent iron-oxo species of the cytochrome P450 enzyme. Conversely, a KIE value close to 1 would indicate that C-H bond cleavage is not the rate-determining step, and another step, such as substrate binding or product release, is the slow step in the catalytic cycle.

Conclusion

Kinetic isotope effect studies using Chloroethane-2,2,2-d3 offer a powerful and precise method for investigating the mechanisms of a wide range of chemical and enzymatic reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute robust KIE experiments. The insights gained from such studies are not only of fundamental scientific interest but also have significant practical implications in fields such as drug development, toxicology, and environmental science.

References

- Brouwer, K. L. R., et al. (2013). In Vitro Methods for the Prediction of In Vivo Drug-Drug Interactions. In Comprehensive Medicinal Chemistry II (pp. 639-664). Elsevier.

- Kohen, A., & Limbach, H. H. (Eds.). (2006). Isotope effects in chemistry and biology. CRC press.

- Guengerich, F. P. (2003). Cytochromes P450, drugs, and diseases. Molecular interventions, 3(4), 194.

- Singleton, D. A., & Foote, C. S. (1995). Isotope effects in the ene reaction of singlet oxygen with alkenes. A new experimental approach for the study of intermolecular kinetic isotope effects. Journal of the American Chemical Society, 117(37), 9357-9358.

- Simmons, E. M., & Hartwig, J. F. (2012). On the interpretation of deuterium kinetic isotope effects in C–H bond functionalization.

- Atkins, P. W., & de Paula, J. (2010). Physical chemistry. Oxford University Press.

- Fetzner, S., & Lingens, F. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiological reviews, 58(3), 641-685.

- Ivanetich, K. M., & Van den Honert, L. H. (1981). Chloroethanes: their metabolism by hepatic cytochrome P-450 in vitro. Carcinogenesis, 2(8), 697-702.

- Maccoll, A., & Mruzek, M. N. (1978). Chlorine kinetic isotope effects. Thermal decomposition of 1-chloroethane and evaluation of possible models of activated complex. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 2714-2723.

-

Intertek. Volatile Organic Compound (VOC) Testing. [Link]

-

Kwan, E. E. (2013). Competitive Kinetic Isotope Effects. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. The deuterium kinetic isotope effect for the halogenation of an a... | Study Prep in Pearson+ [pearson.com]

- 4. Chlorine kinetic isotope effects on enzymatic dehalogenations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloroethanes : their metabolism by hepatic cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Tracer Study Methodology Using Chloroethane-2,2,2-d3

Introduction: The Power of Stable Isotope Tracers in Modern Research

In the landscape of contemporary drug development and metabolic research, understanding the precise fate of a compound within a biological system is paramount. Stable isotope labeling, a technique that substitutes an atom in a molecule with its non-radioactive, heavier isotope, has emerged as a cornerstone for these investigations.[1] Unlike their radioactive counterparts, stable isotopes like deuterium (²H or D) offer a safe and effective means to trace the metabolic journey of a molecule, making them suitable for a wide range of in vivo studies, including those in vulnerable populations.[2] The incorporation of deuterium into a drug molecule can significantly alter its metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect (KIE).[3][4] This phenomenon, rooted in the greater bond strength of carbon-deuterium (C-D) compared to carbon-hydrogen (C-H), can enhance a drug's pharmacokinetic properties and reduce the formation of toxic metabolites.[3]

This application note provides a comprehensive guide to the use of Chloroethane-2,2,2-d3 (d₃-chloroethane) as a tracer molecule in metabolic and pharmacokinetic studies. Chloroethane, a volatile organic compound, is known to be metabolized by cytochrome P450 enzymes.[5] By utilizing its deuterated isotopologue, researchers can meticulously track its absorption, distribution, metabolism, and excretion (ADME) profile, and probe the kinetic isotope effect on its biotransformation. This guide is intended for researchers, scientists, and drug development professionals seeking to employ d₃-chloroethane as a tool to gain deeper insights into xenobiotic metabolism and to inform the design of novel therapeutics with improved metabolic stability.

Scientific Rationale: Why Chloroethane-2,2,2-d3 is an Ideal Tracer

The choice of Chloroethane-2,2,2-d3 as a tracer is underpinned by several key scientific principles:

-

Metabolic Stability and the Kinetic Isotope Effect (KIE): The primary metabolism of chloroethane is mediated by cytochrome P450 (CYP) enzymes, which often involves the cleavage of a C-H bond.[5] The substitution of hydrogen with deuterium at the 2-position creates a stronger C-D bond. This increased bond strength necessitates a higher activation energy for cleavage, resulting in a slower rate of metabolism. This "kinetic isotope effect" allows for a more extended observation window of the parent compound in vivo and can provide valuable information on the rate-limiting steps of its metabolism.[5][6]

-

Distinct Mass Signature for Unambiguous Detection: The three deuterium atoms in Chloroethane-2,2,2-d3 impart a distinct mass signature (m/z +3) compared to its endogenous or non-labeled counterpart. This mass difference allows for highly specific and sensitive detection using mass spectrometry (MS), enabling researchers to differentiate the tracer from other compounds in a complex biological matrix.

-

Volatility for Simplified Sample Preparation: As a volatile organic compound (VOC), Chloroethane-2,2,2-d3 lends itself to simplified sample preparation techniques such as headspace gas chromatography (HS-GC), minimizing matrix effects and reducing the need for extensive extraction procedures.[7]

Experimental Design and Workflow

A typical in vivo tracer study using Chloroethane-2,2,2-d3 involves several key stages, from preparation of the dosing solution to the final data analysis. The following workflow provides a logical sequence for conducting such a study.

Sources

- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. benchchem.com [benchchem.com]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Application Note: Strategic Deuteration in Aromatic Scaffolds via Friedel-Crafts Alkylation with Chloroethane-2,2,2-d3

Introduction

The Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds, allows for the introduction of alkyl groups onto aromatic rings.[1][2][3] This application note provides a detailed protocol and scientific rationale for the Friedel-Crafts alkylation of aromatic compounds using the isotopically labeled reagent, Chloroethane-2,2,2-d3. The incorporation of deuterium into pharmaceutically active molecules is a burgeoning strategy in drug development to enhance metabolic stability and improve pharmacokinetic profiles.[][5][6] This is primarily attributed to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium results in a stronger carbon-deuterium (C-D) bond, which can slow down metabolic pathways that involve C-H bond cleavage.[][7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage strategic deuteration for mechanistic studies or the synthesis of novel therapeutic agents.

Theoretical Framework

The Mechanism of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[1][3] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][8] The catalyst's role is to generate a potent electrophile, a carbocation or a carbocation-like complex, from the alkyl halide.[1][3][9]

The key mechanistic steps are:

-

Formation of the Electrophile: The Lewis acid coordinates to the halogen of the chloroethane-2,2,2-d3, polarizing the C-Cl bond and facilitating its cleavage to form an ethyl-d3 carbocation or a highly electrophilic complex.[1][3][9]

-

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the ethyl-d3 electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][10]

-

Deprotonation and Regeneration of Catalyst: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring.[11] This step also regenerates the Lewis acid catalyst.

Caption: Mechanism of Friedel-Crafts Alkylation with Chloroethane-2,2,2-d3.

The Kinetic Isotope Effect (KIE) in Friedel-Crafts Alkylation

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[][12] For the deuterium KIE, it is expressed as the ratio of the rate constant for the protiated reactant (kH) to the rate constant for the deuterated reactant (kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. In the context of Friedel-Crafts alkylation, the rate-determining step is typically the electrophilic attack on the aromatic ring to form the arenium ion. The subsequent deprotonation step, where the C-H bond is broken, is generally fast. Consequently, a significant primary kinetic isotope effect is not observed when the aromatic ring is deuterated.[13]

However, the use of Chloroethane-2,2,2-d3 introduces deuterium at a position not directly involved in the C-H bond cleavage that restores aromaticity. Therefore, any observed KIE would be a secondary isotope effect, which is typically much smaller. The primary utility of using Chloroethane-2,2,2-d3 is not to probe the reaction mechanism via KIE, but to synthesize a deuterated product for other applications, such as metabolic studies.

Applications in Drug Development

The strategic incorporation of deuterium can significantly alter the metabolic fate of a drug molecule.[14] By replacing hydrogen atoms at sites susceptible to enzymatic oxidation (so-called "soft spots") with deuterium, the rate of metabolism can be slowed down.[5] This can lead to:

-

Improved Pharmacokinetic Profile: A slower metabolism can increase the drug's half-life and exposure (Area Under the Curve, AUC), potentially allowing for less frequent dosing.[5][6]

-

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic byproduct, deuteration can reduce its production, thereby improving the drug's safety profile.

-

Enhanced Efficacy: By maintaining therapeutic concentrations for a longer duration, the overall efficacy of the drug may be improved.[]

The synthesis of ethylbenzene-d3 and its derivatives via Friedel-Crafts alkylation serves as a model for the introduction of deuterated alkyl chains into more complex aromatic drug scaffolds.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Chloroethane-2,2,2-d3

This protocol details the synthesis of ethylbenzene-d3. The same general procedure can be adapted for other aromatic substrates, though reaction conditions may need to be optimized.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Benzene | C₆H₆ | 78.11 | Anhydrous | Sigma-Aldrich |

| Chloroethane-2,2,2-d3 | C₂H₂D₃Cl | 67.54 | 98 atom % D | Cambridge Isotope |

| Aluminum Chloride, Anhydrous | AlCl₃ | 133.34 | ≥99.99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |

| Hydrochloric Acid, concentrated | HCl | 36.46 | 37% w/w | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | EMD Millipore |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ReagentPlus® | Sigma-Aldrich |

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

-

Benzene is a known carcinogen. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction is exothermic; proper temperature control is crucial.[15]

Experimental Workflow:

Caption: Step-by-step workflow for the Friedel-Crafts alkylation.

Detailed Procedure:

-

Reaction Setup:

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Under a positive pressure of nitrogen, carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the flask.

-

Add anhydrous benzene (78 mL, 0.88 mol) to the flask.

-

Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

-

Addition of Alkyl Halide:

-

In the dropping funnel, place Chloroethane-2,2,2-d3 (6.75 g, 0.10 mol).

-

Add the Chloroethane-2,2,2-d3 dropwise to the stirred benzene/AlCl₃ suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C. The use of a large excess of benzene helps to minimize polyalkylation.[16]

-

-

Reaction Progression:

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Workup:

-

Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex.[17]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).[18]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).[18]

-

Dry the organic layer over anhydrous magnesium sulfate.[18]

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure ethylbenzene-d3.

-

Characterization

The final product should be characterized to confirm its identity and isotopic purity.

-

¹H NMR: Will show characteristic signals for the aromatic protons and the CH₂ group. The absence of a signal for the methyl group confirms deuteration.

-

¹³C NMR: Will show the expected signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak will be observed at m/z corresponding to the mass of ethylbenzene-d3, confirming the incorporation of three deuterium atoms.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The presence of moisture will deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

-

Polyalkylation: The product, ethylbenzene-d3, is more reactive than the starting benzene. To minimize polyalkylation, use a large excess of the aromatic substrate.[19]

-

Carbocation Rearrangements: While not an issue with a primary halide like chloroethane, when using longer-chain alkyl halides, be aware of the potential for carbocation rearrangements leading to isomeric products.[3][20] Friedel-Crafts acylation followed by reduction can be an alternative to avoid this.[2][21][22]

-

Substrate Scope: The Friedel-Crafts alkylation is generally not successful with strongly deactivated aromatic rings (e.g., nitrobenzene).[20]

Conclusion

The Friedel-Crafts alkylation with Chloroethane-2,2,2-d3 is a robust and straightforward method for introducing a deuterated ethyl group onto an aromatic scaffold. This technique provides a valuable tool for researchers in drug development and medicinal chemistry to synthesize isotopically labeled compounds for metabolic studies and to develop new chemical entities with potentially improved pharmacokinetic properties. The protocol and considerations outlined in this application note provide a solid foundation for the successful implementation of this important synthetic transformation.

References

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

-

Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]

-

Shout Education. (n.d.). Explaining the Friedel-Crafts Alkylation of Benzene | ChemKey. Retrieved from [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

-

Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution. Retrieved from [Link]

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. (2018, May 7). YouTube. Retrieved from [Link]

-

Taylor & Francis. (n.d.). A Primer of Deuterium in Drug Design. Retrieved from [Link]

-

Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

CORE. (n.d.). Title Friedel-Crafts Aralkylation I: Kinetics of the AlCl₃•CH₃NO₂-Catalyzed Phenethylation of Benzene and Toluene in Nit. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

ACS Publications. (2025, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis | Analytical Chemistry. Retrieved from [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

Tennessee Academy of Science. (n.d.). 3. Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. Retrieved from [Link]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. shout.education [shout.education]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. websites.umich.edu [websites.umich.edu]

- 18. websites.umich.edu [websites.umich.edu]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chloroethane-2,2,2-d3 Alkylation Reactions

Welcome to the technical support center for improving yields in Chloroethane-2,2,2-d3 alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and ultimately enhance experimental outcomes. The information presented herein is a synthesis of established chemical principles and practical, field-tested insights.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the alkylation of Chloroethane-2,2,2-d3, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am observing very low to no yield of my desired alkylated product. What are the likely causes and how can I rectify this?

A: Low or nonexistent yields in alkylation reactions involving Chloroethane-2,2,2-d3 can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Poor Quality of Chloroethane-2,2,2-d3 | The starting material may have low isotopic purity or contain impurities that inhibit the reaction. | Verify the isotopic enrichment and chemical purity of your Chloroethane-2,2,2-d3 using techniques like NMR and GC-MS. If necessary, purify the starting material by distillation. |

| Inactive Nucleophile/Substrate | The nucleophile (e.g., Grignard reagent, organocuprate) may have degraded due to exposure to air or moisture. For Friedel-Crafts type reactions, the aromatic substrate may be strongly deactivated.[1][2] | For organometallic reagents: Ensure strictly anhydrous and anaerobic conditions. Prepare the Grignard reagent or organocuprate fresh before use. Titrate the organometallic solution to determine its exact concentration.[3][4] For Friedel-Crafts: Avoid substrates with strongly deactivating groups like -NO2, -SO3H, or -CF3.[5][6] |

| Inappropriate Solvent | The choice of solvent is critical for the stability and reactivity of the reagents. Protic solvents will quench organometallic reagents. | Use anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) for Grignard and organocuprate reactions.[4] For Friedel-Crafts alkylation, common solvents include dichloromethane or carbon disulfide. |

| Suboptimal Reaction Temperature | Alkylation reactions can be highly temperature-sensitive. | Optimize the reaction temperature. Grignard reactions are often initiated at room temperature and may require cooling. Organocuprate additions are typically performed at low temperatures (-78 °C to 0 °C) to enhance selectivity.[7] Friedel-Crafts reactions may require heating. |

| Catalyst Issues (Friedel-Crafts) | The Lewis acid catalyst (e.g., AlCl3) may be old or have lost activity due to hydration. | Use a fresh, unopened container of the Lewis acid catalyst. Store it under inert gas and in a desiccator. |

Experimental Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield in Chloroethane-2,2,2-d3 alkylation.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture of products, with significant amounts of undesired side products. How can I improve the selectivity?

A: The formation of side products is a common challenge, particularly in reactions that proceed through reactive intermediates like carbocations. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

| Side Reaction | Explanation | Mitigation Strategy |

| Over-alkylation (Polyalkylation) | In Friedel-Crafts reactions, the alkylated product is often more reactive than the starting material, leading to multiple alkylations.[1][2] | Use a large excess of the aromatic substrate relative to the Chloroethane-2,2,2-d3. This statistically favors the mono-alkylation product. |

| Carbocation Rearrangement | In Friedel-Crafts alkylation, the initially formed primary carbocation from chloroethane can rearrange to a more stable secondary carbocation, leading to an isomerized product.[1][6] | This is less of a concern with a two-carbon chain. However, for longer chains, using Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner) can prevent rearrangement. |

| Elimination (E2) Reactions | Strong, bulky bases can promote the elimination of HCl from Chloroethane-2,2,2-d3 to form ethene-d3, especially at higher temperatures.[8] | Use less sterically hindered nucleophiles. For base-sensitive substrates, consider using milder organocuprate reagents instead of Grignard reagents.[9] Maintain lower reaction temperatures. |

| Wurtz-type Coupling | Organometallic reagents can couple with the starting alkyl halide. | Add the Chloroethane-2,2,2-d3 slowly to the solution of the organometallic reagent to maintain a low concentration of the alkyl halide. |

| Deuterium Scrambling | H/D exchange can occur, especially under acidic or basic conditions at elevated temperatures, leading to a loss of isotopic purity in the product.[10][11] | Use neutral or milder reaction conditions where possible. Minimize reaction time and temperature. Analyze the isotopic distribution of the product by mass spectrometry to assess the extent of scrambling. |

Mechanism of a Common Side Reaction: Friedel-Crafts Polyalkylation

Caption: Polyalkylation in Friedel-Crafts reaction of benzene with Chloroethane-2,2,2-d3.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate my desired deuterated product from the reaction mixture. What purification strategies are most effective?

A: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

Effective Purification Techniques:

| Technique | When to Use | Key Considerations |

| Distillation | For volatile liquid products with boiling points significantly different from impurities. | Fractional distillation may be necessary to separate products with close boiling points. |

| Column Chromatography | For non-volatile or thermally sensitive compounds. | Choose a solvent system that provides good separation of your product from byproducts on a TLC plate first. |

| Recrystallization | For solid products. | Select a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures. |

| Preparative HPLC | For high-purity isolation of small to medium quantities of product. | Can be expensive and time-consuming but offers excellent resolution. |

General Tips for Improving Yield During Workup and Purification:

-

Minimize Transfers: Each transfer of material from one flask to another results in some loss. Plan your workup to use the minimum number of vessels.[12]

-

Thorough Extractions: Ensure complete extraction of your product from the aqueous phase by performing multiple extractions with a suitable organic solvent.

-

Careful Solvent Removal: Use a rotary evaporator to remove solvents, but be mindful of the volatility of your product to avoid losses.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Chloroethane-2,2,2-d3 in drug development?

A1: The primary advantage lies in the "deuterium kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic pathways that involve C-H bond cleavage, leading to a longer drug half-life, improved metabolic profiles, and potentially reduced toxicity.[13]

Q2: Which type of alkylation reaction is generally best for Chloroethane-2,2,2-d3?

A2: The "best" method is highly dependent on the substrate you are alkylating.

-

For aromatic rings: Friedel-Crafts alkylation is a direct method, but be aware of its limitations (polyalkylation, rearrangements, and deactivating groups).[1]

-

For creating new C-C bonds with carbonyl compounds or other electrophiles: Grignard reactions are very common and effective.[3][14]

-

For higher selectivity and milder conditions: Organocuprate (Gilman) reagents are often preferred, as they are less prone to side reactions like elimination and can be used for conjugate additions.[9][15]

Q3: How can I confirm the isotopic purity of my final product?

A3: A combination of analytical techniques is recommended:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, allowing you to see the distribution of deuterated and non-deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a decrease in the signal intensity for the protons that have been replaced by deuterium.

-

²H (Deuterium) NMR will show a signal for the incorporated deuterium.

-

¹³C NMR can also be used to observe the effects of deuterium substitution on the carbon chemical shifts.[10]

-

Q4: Are there any specific safety precautions I should take when working with Chloroethane-2,2,2-d3 and the associated reagents?

A4: Yes, absolutely.

-

Chloroethane-2,2,2-d3: is a flammable gas at room temperature and pressure. Handle it in a well-ventilated fume hood and away from ignition sources.

-

Organometallic Reagents (Grignard, Organocuprates): are pyrophoric and react violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Lewis Acids (e.g., AlCl3): are corrosive and react exothermically with moisture. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Grignard Reaction with Chloroethane-2,2,2-d3

Objective: To form a new carbon-carbon bond by reacting the Grignard reagent of Chloroethane-2,2,2-d3 with an electrophile (e.g., a ketone).

Materials:

-

Chloroethane-2,2,2-d3

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Electrophile (e.g., cyclohexanone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).

-

Grignard Reagent Formation:

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel, all under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the addition funnel, prepare a solution of Chloroethane-2,2,2-d3 in anhydrous diethyl ether.

-

Add a small portion of the Chloroethane-2,2,2-d3 solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining Chloroethane-2,2,2-d3 solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Alkylation Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of the electrophile (e.g., cyclohexanone) in anhydrous diethyl ether.

-

Add the electrophile solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Protocol 2: General Procedure for a Friedel-Crafts Alkylation

Objective: To alkylate an aromatic ring with Chloroethane-2,2,2-d3.

Materials:

-

Aromatic substrate (e.g., benzene or toluene)

-

Chloroethane-2,2,2-d3

-

Aluminum chloride (AlCl3)

-

Anhydrous solvent (e.g., dichloromethane)

-

Cold dilute hydrochloric acid

-

Anhydrous calcium chloride

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas inlet. Ensure all glassware is dry.

-

Reaction:

-

Add the aromatic substrate and the anhydrous solvent to the flask.

-

Cool the mixture in an ice bath.

-

Carefully add the aluminum chloride in portions.

-

Bubble Chloroethane-2,2,2-d3 gas through the stirred solution at a controlled rate, or add a pre-condensed liquid solution of it dropwise.

-

After the addition, allow the reaction to stir at room temperature for a specified time (monitor by TLC or GC).

-

-

Workup and Purification:

-

Pour the reaction mixture slowly onto crushed ice and add cold dilute HCl.

-

Separate the organic layer. Wash it with water, then with a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter and remove the solvent by distillation.

-

Purify the product by fractional distillation.

-

References

-

Chemguide. (n.d.). The Alkylation of Benzene - Electrophilic Substitution. Retrieved from [Link][16]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link][1]

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link][9]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][3]

-

Reddit. (2018, August 23). How do you get better at increasing yields? r/chemistry. Retrieved from [Link][12]

-

Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link][4]

-

Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link][15]

-

Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link][8]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][6]

-

Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177.[13]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][14]

-

Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link][7]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link][10]

-

National Center for Biotechnology Information. (n.d.). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link][11]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 16. chemguide.co.uk [chemguide.co.uk]

Technical Support Center: Volatile Deuterated Reagents Division

Topic: Handling Evaporation Loss of Chloroethane-2,2,2-d3 in Laboratory Settings

Product: Chloroethane-2,2,2-d3 (Ethyl Chloride-d3) CAS: 7371-46-2 Critical Physical Property: Boiling Point ≈ 12.3°C (at 1 atm) Support Tier: Level 3 (Senior Application Scientist)[1]

Core Directive & Scientific Rationale

The Challenge: Chloroethane-2,2,2-d3 exists on the thermodynamic edge between liquid and gas at standard laboratory conditions. With a boiling point of ~12.3°C, it will flash-boil upon contact with room-temperature glassware (20-25°C).[1] Standard volumetric transfer methods (syringes, pipettes) will fail, resulting in catastrophic evaporative loss , inaccurate stoichiometry, and safety hazards.[1]

The Solution: You must treat this reagent as a condensable gas , not a liquid. All handling requires a thermodynamic gradient where the receiving vessel is significantly colder than the source, or the system is hermetically sealed under pressure.

Storage & Pre-Experimental Handling

Q: How should I store the cylinder or ampoule upon arrival? A: Immediate thermal stabilization is required.

-

Protocol: Store the vessel at -20°C or lower (standard laboratory freezer).

-

Why: Lowering the temperature reduces the vapor pressure significantly below 1 atm, keeping the reagent in the liquid phase and preventing over-pressurization of the septum/seal.

-

Integrity Check: Weigh the vessel immediately upon receipt and record the gross mass on the label with the date. This is your "Day 0" baseline for tracking passive loss.

Q: My cylinder has no dip tube. How do I withdraw liquid? A: You do not withdraw liquid directly; you distill it.

-

Mechanism: Inverting a lecture bottle without a dip tube is risky. Instead, rely on the vapor pressure to drive the transfer into a cryogenically cooled receiver (distillation/condensation transfer).

Experimental Protocols (Step-by-Step)

Protocol A: The "Cryogenic Cannula" Transfer (Recommended)

For precise stoichiometric addition to a reaction mixture.

Required Equipment:

-

Source Vessel (Chloroethane-d3)[1]

-

Receiving Flask (Pre-dried, containing reaction solvent)

-

Double-ended needle (Cannula), Stainless steel or PTFE[1]

-

Cooling Bath: Dry Ice/Acetone (-78°C) or Ice/Salt (-10°C) depending on scale.[1]

Workflow:

-

Prepare Receiver: Place the receiving flask (with solvent/reactants) under an inert atmosphere (N₂/Ar) and submerge in a -78°C bath .

-

Prepare Source: Remove Chloroethane-d3 from the freezer. Keep it at 0°C (Ice bath) . Do not freeze it solid (-196°C) or it won't flow; do not let it warm to room temp (>12°C) or it will boil violently.[1]

-

Establish Gradient: Insert the cannula into the Source first, then the Receiver.

-

Transfer:

-

The temperature difference (

) creates a pressure gradient. Vapor will travel from Source to Receiver and condense immediately. -

Optional: Apply slight positive pressure (N₂) to the Source to speed up liquid flow if the source is inverted (and has a valve).

-

-

Quantification (The "Difference" Method):

-

Do not trust volume. The density changes rapidly with temperature.

-

Step 1: Weigh Source Vessel before transfer (

).[1] -

Step 2: Perform transfer.

-

Step 3: Weigh Source Vessel after transfer (

). -

Calculation: Mass Added =

.

-

Protocol B: The "Sealed Tube" Reaction

For reactions requiring heating or long durations.

Q: Can I reflux this in a standard round-bottom flask? A: No. A standard water condenser (tap water ~15°C) is hotter than the reagent's boiling point.[1] The reagent will evaporate out of the top.

Correct Setup:

-

Vessel: Heavy-wall pressure tube (e.g., Ace Glass pressure tube) with a Teflon screw cap.[1]

-

Loading: Pre-cool the tube to -78°C. Condense the Chloroethane-d3 into it (as per Protocol A).

-

Sealing: Seal the cap while cold.

-

Reaction: Allow to warm to room temperature behind a blast shield. The internal pressure will rise but remain contained.

Visualization: Experimental Workflows

Figure 1: Cryogenic Cannula Transfer Setup

This diagram illustrates the thermal gradient required to move the volatile reagent without loss.

Caption: Figure 1. Vapor-pressure driven transfer. The temperature differential (

Troubleshooting & FAQs

Q: I transferred 1.0 mL via syringe, but my NMR shows only 0.4 equivalents. Where did it go? A: It evaporated during the transfer.

-

Diagnosis: When you pull the plunger of a syringe, you create a vacuum. For a liquid with BP 12.3°C, this vacuum causes instant boiling inside the syringe barrel. You likely transferred mostly gas bubbles, not liquid.

-

Fix: Use the Mass Difference Method (Protocol A). Never rely on volumetric delivery for liquids with BP < 20°C.

Q: The septum on my storage bottle is bulging. Is it dangerous? A: Yes, it indicates positive pressure buildup.

-

Immediate Action: Cool the bottle to -20°C immediately. The bulge should subside as the gas re-liquefies.

-

Prevention: Always store cold. If the septum is compromised, transfer the remaining material to a heavy-walled glass vessel with a Teflon valve (Young's tap).

Q: Can I use a rotary evaporator to remove excess Chloroethane-d3? A: Yes, easily.[1]

-

Method: Since the BP is 12.3°C, simply warming the reaction mixture to 25-30°C (room temp) with a nitrogen sparge is usually sufficient to remove unreacted reagent. A rotovap is often overkill and may lead to bumping if not careful.

Data Summary: Temperature Control

| Condition | Temperature | Phase of Chloroethane-d3 | Handling Status |

| Standard Freezer | -20°C | Liquid (Low Vapor Pressure) | Safe Storage |

| Ice/Water Bath | 0°C | Liquid (Moderate Vapor Pressure) | Ready for Transfer |

| Room Temp | 22°C | Gas (Boiling) | Active Evaporation (Danger) |

| Dry Ice/Acetone | -78°C | Solid/Super-cooled Liquid | Trapping/Condensing |

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6337, Chloroethane. Retrieved from [Link][1]

-

Schlenk Line Survival Guide. (2023). Cannula Transfer Techniques. Retrieved from [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Contextual reference for handling volatile solvents).

Sources

Detecting degradation products of Chloroethane-2,2,2-d3

Technical Support Center: Chloroethane-2,2,2-d3 (Ethyl Chloride-d3)

Topic: Detection & Stability Analysis of Chloroethane-2,2,2-d3 Ticket ID: #ISO-D3-ETHYL-001 Status: Open Assigned Specialist: Senior Application Scientist, Isotope Stability Unit[1]

Executive Summary: The Stability Paradox

Chloroethane-2,2,2-d3 (

Successful detection requires distinguishing between physical loss (evaporation) and chemical degradation (hydrolysis/elimination).[1] This guide decouples these phenomena using self-validating protocols.

Diagnostic Workflow

Use the following decision tree to select the correct analytical approach based on your sample state and sensitivity requirements.